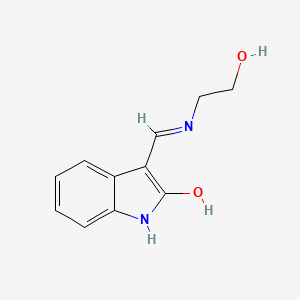

1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one

Description

1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one is an indole-2-one derivative featuring a (2-hydroxyethyl)amino)methylene substituent at the 3-position of the indole core. Its structural framework allows for diverse chemical modifications, enabling tailored biological activity and physicochemical properties .

Properties

CAS No. |

159212-37-0 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(2-hydroxyethyliminomethyl)-1H-indol-2-ol |

InChI |

InChI=1S/C11H12N2O2/c14-6-5-12-7-9-8-3-1-2-4-10(8)13-11(9)15/h1-4,7,13-15H,5-6H2 |

InChI Key |

QVLABDVFFKPPGN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C=NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one typically involves the condensation of indole-2-one with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal byproduct formation.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy or amino derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxoindoles, while reduction can produce hydroxyindoles or aminoindoles. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, biological activities, and physicochemical properties:

Structural and Functional Insights

- Polar vs. Lipophilic Substituents: The hydroxyethyl group in the target compound enhances aqueous solubility, a critical factor for bioavailability .

- Antimicrobial Activity : Compounds with electron-withdrawing groups (e.g., 4-nitrophenyl in ) exhibit stronger antimicrobial effects due to enhanced electrophilicity, disrupting microbial cell membranes .

- Cytotoxicity Modulation : The methylol derivative in demonstrates that hydroxylation reduces cytotoxicity compared to the parent indol-2-one, suggesting the hydroxyethyl group in the target compound may similarly lower toxicity .

Physicochemical and Toxicological Profiles

- Melting Points : Derivatives with aromatic substituents (e.g., 3,3-di(indolyl) in ) have higher melting points (291–293°C) due to crystalline packing, whereas hydroxyethyl-containing compounds likely exhibit lower melting points .

- Toxicity : The methylol derivative () reduces cytotoxicity by 50% compared to the parent compound, emphasizing the importance of polar groups in safety profiles .

Biological Activity

1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one, also known by its CAS number 159212-37-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

- Molecular Formula : C11H12N2O2

- Molecular Weight : 204.22518 g/mol

- Chemical Structure : The compound features an indole ring system with a hydroxyethyl amino group attached via a methylene bridge.

Anticancer Activity

Research indicates that indole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Table 1: Anticancer Activity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15.5 | Apoptosis induction |

| Compound B | HeLa | 10.2 | Cell cycle arrest |

| 1,3-Dihydro... | A549 | 12.8 | ROS generation |

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. In vitro studies have indicated that it possesses antibacterial properties, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Case Studies

- Study on Cancer Cell Lines : A recent study published in Pharmaceutical Research evaluated the cytotoxic effects of several indole derivatives on breast and lung cancer cell lines. The results indicated that 1,3-Dihydro-3-(((2-hydroxyethyl)amino)methylene)-2H-indol-2-one effectively reduced cell viability by inducing apoptosis through the intrinsic pathway.

- Antibacterial Screening : In a screening conducted by the Journal of Antimicrobial Chemotherapy, the compound was tested against a panel of clinical isolates. The findings revealed that it had a significant inhibitory effect on multidrug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.